(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one
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Overview
Description
(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethoxy and a methoxy group attached to a benzylidene moiety, which is further connected to a dihydroindolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 1,2-dihydro-3H-indol-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of a Schiff base intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized indole derivatives.
Scientific Research Applications
(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one
- (2Z)-2-(4-ethoxybenzylidene)-1,2-dihydro-3H-indol-3-one
- (2Z)-2-(4-ethoxy-3-methoxyphenyl)-1,2-dihydro-3H-indol-3-one
Uniqueness
(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one is unique due to the specific combination of ethoxy and methoxy groups on the benzylidene moiety. This structural feature imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds. The presence of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C18H17NO3 |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
(2Z)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C18H17NO3/c1-3-22-16-9-8-12(11-17(16)21-2)10-15-18(20)13-6-4-5-7-14(13)19-15/h4-11,19H,3H2,1-2H3/b15-10- |
InChI Key |
LAJPIYLMXCYHFD-GDNBJRDFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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